molecular formula C14H23N5 B11749755 1-(butan-2-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

1-(butan-2-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11749755
M. Wt: 261.37 g/mol
InChI Key: CLASCIOQERAXOC-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps. One common method includes the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with butan-2-amine in the presence of a reducing agent. The reaction conditions often require a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(butan-2-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-5-amine
  • 1-butyl-3-methyl-1H-pyrazole-5-amine
  • 1-(butan-2-yl)-3-methyl-1H-pyrazole-5-amine

Uniqueness

1-(butan-2-yl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine stands out due to its unique substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-butan-2-yl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-5-12(4)19-8-7-14(17-19)15-10-13-11(3)9-16-18(13)6-2/h7-9,12H,5-6,10H2,1-4H3,(H,15,17)

InChI Key

CLASCIOQERAXOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=C(C=NN2CC)C

Origin of Product

United States

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